Piperazinylmethyl-Oxadiazole C2 Substitution
Antibacterial agent 52 contains a 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl substituent at the 2-position of the diazabicyclooctane core [1]. This substitution pattern differs from the 2-carboxamide group found in avibactam and relebactam, and from alternative heteroaryl substitutions seen in other patent examples such as the tetrazole-containing Antibacterial agent 59 (Example 24) or the isoxazolyl-containing Antibacterial agent 42 . The piperazinylmethyl linker introduces a basic amine moiety (piperazine pKa ~9.8) capable of protonation at physiological pH, which may influence solubility, membrane permeability, and target binding interactions in ways distinct from neutral or anionic DBO derivatives.
Comparators: avibactam/relebactam (carboxamide); Antibacterial agent 59 (tetrazole); agent 42 (isoxazolyl)
| Evidence Dimension | C2-substituent chemical structure |
|---|---|
| Target Compound Data | 5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl |
| Comparator Or Baseline | Avibactam: carboxamide; Relebactam: carboxamide; Antibacterial agent 59: 1-methyl-1H-tetrazol-5-yl; Antibacterial agent 42: 5-(3-isoxazolyl)-1,3,4-oxadiazol-2-yl |
| Quantified Difference | Not applicable (qualitative structural comparison) |
| Conditions | Molecular structure analysis from patent WO2013030735A1 |
Why This Matters
The unique C2-substituent may confer distinct pharmacological properties; however, without empirical data, this structural novelty does not guarantee functional superiority.
- [1] Patel, P.A., et al. 1,6-diazabicyclo [3,2,1] octan-7-one derivatives and their use in the treatment of bacterial infections. Patent WO2013030735A1, Wockhardt Limited, March 7, 2013. View Source
